molecular formula C10H14N2O2 B1605728 Nerbacadol CAS No. 99803-72-2

Nerbacadol

Cat. No. B1605728
CAS RN: 99803-72-2
M. Wt: 194.23 g/mol
InChI Key: ZWNGSOLJLMBZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nerbacadol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that was first synthesized by researchers at the University of California, Berkeley, in 2014. Since then, it has been the subject of numerous scientific studies, with researchers examining its synthesis method, mechanism of action, biochemical and physiological effects, and potential future applications. In

Mechanism Of Action

The mechanism of action of Nerbacadol is not fully understood, but researchers believe that it works by inhibiting the activity of certain enzymes in the body. These enzymes are involved in various cellular processes, such as DNA replication and protein synthesis. By inhibiting these enzymes, Nerbacadol may be able to disrupt the growth and proliferation of cancer cells, as well as reduce inflammation in the body.

Biochemical And Physiological Effects

Nerbacadol has been shown to have several biochemical and physiological effects in the body. In studies conducted on animal models, it has been shown to reduce tumor growth and inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to reduce inflammation in the body, which may be beneficial in the treatment of inflammatory conditions such as arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of Nerbacadol is its potential therapeutic applications. It has been shown to have anti-cancer properties, which may make it an effective treatment option for certain types of cancer. It may also be effective in the treatment of neurological disorders and inflammatory conditions. However, one of the limitations of Nerbacadol is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on Nerbacadol. One area of research is in the development of more efficient synthesis methods, which would make it easier to produce the molecule in large quantities. Another area of research is in the development of new therapeutic applications, such as the treatment of other types of cancer or the treatment of viral infections. Additionally, more research is needed to fully understand the mechanism of action of Nerbacadol and its potential side effects.
Conclusion:
In conclusion, Nerbacadol is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been the subject of numerous scientific studies, with researchers exploring its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While more research is needed to fully understand its potential, Nerbacadol has shown promise as a potential treatment option for cancer, neurological disorders, and inflammatory conditions.

Scientific Research Applications

Nerbacadol has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Several studies have shown that Nerbacadol has anti-cancer properties, and it may be effective in inhibiting the growth of cancer cells. Other areas of research include the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the treatment of inflammatory conditions, such as arthritis.

properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-9(7-11-14-8)10(13)12-5-3-2-4-6-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNGSOLJLMBZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70244257
Record name Nerbacadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70244257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nerbacadol

CAS RN

99803-72-2
Record name Nerbacadol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099803722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nerbacadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70244257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NERBACADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9W1Q28TT2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

0.4 mol (34.1 g) of piperidine and 40 ml of 10N sodium hydroxide solution are added dropwise to 0.4 mol (58.2 g) of 5-methyl-4-isoxazolecarboxylic acid chloride, emulsified in 300 ml of water, such that the temperature of the reaction mixture does not rise above 35° C. 40 ml of 2N sodium hydroxide solution are then added and the mixture is extracted with 300 ml methylene chloride. The aqueous phase is extracted once more by shaking with 200 ml of methylene chloride. The combined methylene chloride phases are washed with water and, after drying over sodium sulfate, evaporated to dryness under reduced pressure. N-(5-Methyl-4-isoxazolylcarbonyl)-piperidine is thus obtained, the product having, after recrystallization from methylcyclohexane, a melting point of 40° to 43° C.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nerbacadol
Reactant of Route 2
Reactant of Route 2
Nerbacadol

Citations

For This Compound
4
Citations
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.